molecular formula C15H14ClN3O2 B2984383 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide CAS No. 338401-48-2

4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

カタログ番号: B2984383
CAS番号: 338401-48-2
分子量: 303.75
InChIキー: IQBWXWNKDMEORW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of quinazolinone , a class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse range of biological properties . Quinazolinones possess a wide spectrum of biological activities such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of considerable research . Substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazolinone ring, which is an important pharmacophore considered as a privileged structure . The structure activity relationship studies of quinazolinone derivatives have revealed that certain substitutions can improve their antimicrobial activities .

科学的研究の応用

Pharmacological Efficacy and Mechanism of Action

Research into similar compounds, such as pramipexole and zonisamide, has demonstrated significant pharmacological activities that might be relevant to 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide. Pramipexole is known for its high affinity to dopamine D2-like receptors, with a preference for the D3 receptor subtype, indicating potential applications in neurodegenerative diseases such as Parkinson's disease (Piercey et al., 1996). Zonisamide, on the other hand, has been approved as an antiparkinsonian agent, showcasing a multi-modal action mechanism, including dopamine synthesis activation and monoamine oxidase inhibition (Murata, 2010).

Metabolism and Excretion

The metabolism and excretion pathways of similar compounds provide insight into how this compound might be processed in the human body. For instance, the orexin receptor antagonist SB-649868 shows almost complete elimination via feces, with a notable presence of more slowly cleared metabolites (Renzulli et al., 2011). This suggests potential applications in insomnia treatment, highlighting the importance of understanding metabolic pathways in developing therapeutic agents.

Potential for Combination Therapies

Studies have also explored the use of compounds in combination therapies to enhance their efficacy or mitigate resistance. For example, AG337, a thymidylate synthase inhibitor, has been tested in combination with other agents for its enhanced antitumor effects, indicating a potential research direction for combination therapies involving this compound (Rafi et al., 1995).

Environmental and Toxicological Studies

Environmental and toxicological studies on related compounds, such as organochlorines and polybrominated diphenyl ethers (PBDEs), provide a framework for assessing the environmental impact and safety profile of this compound (Norén & Meironyté, 2000; Schecter et al., 2003). These studies highlight the importance of considering the ecological and health implications of chemical compounds.

特性

IUPAC Name

4-chloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-10-7-5-9(6-8-10)13(20)18-15-17-12-4-2-1-3-11(12)14(21)19-15/h5-8H,1-4H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBWXWNKDMEORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。